molecular formula C10H14N2OS B7724804 N'-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid

N'-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid

Cat. No.: B7724804
M. Wt: 210.30 g/mol
InChI Key: TZFQXYNRNGJOJH-UHFFFAOYSA-N
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Description

N’-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid is an organic compound that features both hydroxyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid typically involves the reaction of 3-hydroxypropylamine with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of N’-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and phenyl groups allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-phenylcarbamimidothioic acid: Lacks the 3-hydroxypropyl group.

    N’-(3-hydroxypropyl)-N-methylcarbamimidothioic acid: Contains a methyl group instead of a phenyl group.

Uniqueness

N’-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

N'-(3-hydroxypropyl)-N-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c13-8-4-7-11-10(14)12-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFQXYNRNGJOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NCCCO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=NCCCO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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